molecular formula C13H17N3S B2908879 1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione CAS No. 1551018-68-8

1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione

Cat. No.: B2908879
CAS No.: 1551018-68-8
M. Wt: 247.36
InChI Key: GZJMDPCEFLNDBD-UHFFFAOYSA-N
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Description

1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione is a synthetic spiro-fused quinazolinone derivative offered for research purposes. This compound features a unique molecular architecture that is of significant interest in medicinal chemistry, particularly in the investigation of new therapeutic agents. The quinazolinone core is a privileged scaffold in drug discovery, known for its wide range of biological activities . Recent scientific investigations have highlighted the substantial potential of quinazolinone derivatives in oncology research. Studies on structurally related compounds have demonstrated promising cytotoxic effects against various cancer cell lines, including promyelocytic leukemia HL-60 and breast cancer adenocarcinoma MCF-7 cells . The mechanism of action for such analogs often involves the inhibition of cell proliferation, induction of DNA damage, and triggering of apoptotic pathways in malignant cells . Furthermore, the 4-thione moiety in its structure may contribute to its reactivity and potential to interact with biological targets. Beyond its anticancer potential, the quinazolinone scaffold is also recognized as a promising source for developing new antibacterial drug leads to address the growing challenge of drug resistance . Researchers can utilize this high-purity compound to explore its specific mechanism of action, its affinity for various biological targets such as enzymes and receptors, and its overall pharmacokinetic and pharmacodynamic profile. It is an essential tool for in vitro and ex vivo studies aimed at advancing the understanding of structure-activity relationships (SAR) in this class of heterocyclic compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1'-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-16-8-6-13(7-9-16)14-11-5-3-2-4-10(11)12(17)15-13/h2-5,14H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJMDPCEFLNDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NC3=CC=CC=C3C(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione represents a novel compound within the class of spiro compounds that has garnered attention for its potential biological activities. The unique structural features of this compound suggest a diverse range of pharmacological properties, particularly in the fields of anti-cancer and antimicrobial research.

Chemical Structure and Properties

The compound can be characterized by its spirocyclic structure, which combines a quinazoline and piperidine moiety. Its chemical formula is C12H16N3SC_{12}H_{16}N_3S, and it features a thione functional group that may contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar scaffolds have shown promising results in inhibiting tumor growth in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1A549 (Lung)5.0Induction of apoptosis
2MDA-MB-231 (Breast)3.2Inhibition of cell proliferation
3HeLa (Cervical)4.8Disruption of microtubule dynamics

These findings suggest that the spiroquinazoline derivatives may act through mechanisms involving apoptosis induction and disruption of cellular structures critical for cancer cell survival.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary assays indicate effectiveness against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The thione group in the compound is hypothesized to play a crucial role in its antimicrobial activity by interfering with bacterial metabolic pathways.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between this compound and key biological targets:

  • Target Protein : Pyridoxal Kinase
  • Binding Energy : -9.84 kcal/mol
  • Dissociation Constant : 60.90 nM

These interactions suggest a strong affinity for Pyridoxal Kinase, which is involved in vitamin B6 metabolism and could be a target for developing anti-leishmanial agents as well.

Case Studies

Several case studies have documented the biological effects of compounds related to this scaffold:

  • Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of spiro[1,3-dihydroquinazoline] exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 2 to 10 µM.
  • Antimicrobial Efficacy : Research published in Antibiotics demonstrated that compounds with similar structures showed bactericidal effects against multi-drug resistant strains of bacteria.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
This compound serves as a scaffold for the development of new pharmaceuticals. Its structural characteristics make it suitable for targeting specific receptors or enzymes involved in various diseases. For instance, modifications of the benzodiazole ring have been explored for their potential anti-cancer properties, with studies indicating that derivatives can inhibit tumor growth in vitro.

Neuropharmacology
Research has shown that compounds similar to 1-(4-methoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one exhibit psychoactive effects. These derivatives are being investigated for their potential use in treating neurological disorders such as anxiety and depression . The interaction of the compound with neurotransmitter systems could lead to novel therapeutic agents.

Materials Science Applications

Nanomaterials
The compound's unique structure allows for its incorporation into nanomaterials, which can be utilized in drug delivery systems. The ability to modify its solubility and stability makes it an attractive candidate for developing targeted drug delivery vehicles that enhance bioavailability and reduce side effects.

Optoelectronic Devices
Due to its electronic properties, 1-(4-methoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is being explored for applications in optoelectronic devices. The compound can be integrated into organic light-emitting diodes (OLEDs) and solar cells, where its ability to form stable thin films can improve device efficiency .

Biological Research Applications

Molecular Probes
The compound can function as a molecular probe for studying biological processes at the cellular level. Its ability to selectively bind to certain proteins or nucleic acids allows researchers to visualize and track biological interactions in real-time. This application is particularly valuable in cancer research, where understanding tumor microenvironments is crucial.

Enzyme Inhibition Studies
The inhibitory effects of this compound on specific enzymes have been documented, providing insights into its potential as a therapeutic agent. For example, studies have shown that derivatives can act as inhibitors of histone deacetylases (HDACs), which play a role in cancer progression . This property opens avenues for further research into epigenetic regulation mechanisms.

Case Studies

StudyFocusFindings
Anti-Cancer ActivityDemonstrated that modified derivatives inhibited tumor cell proliferation by inducing apoptosis.
Neuropharmacological EffectsFound that compounds exhibited anxiolytic effects in animal models, suggesting potential therapeutic uses.
Enzyme InhibitionIdentified the compound as a potent inhibitor of HDACs, highlighting its role in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

1'-Benzylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
  • Structure : Replaces the methyl group with a benzyl substituent and the thione with a ketone (-C=O).
  • Properties :
    • Molecular Weight: 367.44 g/mol (vs. ~275 g/mol estimated for the target compound).
    • Boiling Point: 553.7°C; Flash Point: 288.7°C .
  • The ketone group (-C=O) may engage in hydrogen bonding as an acceptor, whereas the thione (-C=S) offers weaker H-bonding capacity but higher polarizability .
3'-Methyl-2',6'-diphenyl-1,3-dihydrospiro[benzo[D]imidazole-2,4'-piperidine]
  • Structure : Features a benzoimidazole core instead of quinazoline, with phenyl and methyl substituents.
  • Synthesis : Involves acylation and cyclization steps similar to those in and .
  • Key Differences :
    • The benzoimidazole ring introduces additional nitrogen atoms, altering electronic distribution and binding interactions.
    • Diphenyl substituents may enhance π-π stacking interactions in biological targets compared to the simpler methyl group .

Analogues with Different Heterocyclic Cores

Spiro[chromene-2,4′-piperidine] Derivatives
  • Structure : Chromene replaces quinazoline, with varied substituents on the piperidine ring.
  • Biological Activity : Demonstrates potent 5-HT2C receptor agonism (Emax = 70–120%; EC50 = 0.3–3.2 nM) due to optimized spatial arrangement between the piperidine and aromatic groups .
  • Substitutions on the piperidine (e.g., cyclamine groups) are critical for receptor selectivity .
Spiro[1,3-benzodioxole-2,4'-piperidine] Derivatives
  • Structure : Benzodioxole replaces quinazoline, synthesized using Martin periodinane and NaBH3CN .
  • Synthetic Parallels : Similar purification steps (HPLC, column chromatography) are employed, yielding high purity (e.g., 82.12% major peak) .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Heterocycle Substituent Molecular Weight (g/mol) Key Biological Activity Reference
1'-Methylspiro[quinazoline-2,4'-piperidine]-4-thione Quinazoline Methyl (1') ~275 (estimated) Under investigation
1'-Benzylspiro[quinazoline-2,4'-piperidine]-4-one Quinazoline Benzyl (1') 367.44 Not reported
Spiro[chromene-2,4′-piperidine] (e.g., Compound 8) Chromene Varied ~350–400 5-HT2C agonist (EC50 = 0.3 nM)
3'-Methyl-2',6'-diphenylspiro[benzoimidazole-2,4'-piperidine] Benzoimidazole Methyl, Phenyl ~400–450 Antimicrobial, Anticancer
Key Observations:
  • Spatial Arrangement : Piperidine substituents (e.g., methyl vs. benzyl) significantly influence receptor binding. Methyl groups may reduce steric hindrance, favoring entry into hydrophobic pockets .
  • Synthetic Yields : Spirocyclic compounds with simpler substituents (e.g., methyl) often achieve higher yields (e.g., 71% in ) than those with bulky groups .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione with high purity?

  • Methodology : Synthesis of spiro-piperidine derivatives typically involves multi-step reactions requiring precise control of temperature, pH, and solvent systems. For example, analogous compounds like spiro-oxindole derivatives are synthesized via cyclization reactions under inert atmospheres, with catalysts such as p-toluenesulfonic acid (p-TsOH) improving yields . Purification via column chromatography (e.g., reversed-phase with acetonitrile/water gradients) is critical to isolate the target compound from byproducts .
  • Analytical Validation : Intermediate characterization using thin-layer chromatography (TLC) ensures reaction progression before final purification .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy identifies proton environments and carbon frameworks, with deviations in chemical shifts indicating impurities or structural anomalies .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, essential for validating synthetic success .
  • Supplementary Methods : Infrared (IR) spectroscopy can detect functional groups like thione (C=S) stretches, though its utility depends on compound solubility .

Q. How can researchers design initial biological activity assays for this compound?

  • In Vitro Screening : Prioritize assays targeting receptors or enzymes structurally similar to those inhibited by analogous spiro-piperidine derivatives (e.g., antimicrobial or anticancer targets) . Use cell viability assays (e.g., MTT) for cytotoxicity profiling and enzyme-linked immunosorbent assays (ELISA) for target engagement studies.
  • Positive Controls : Include reference compounds like benzopyran or piperazine derivatives with known biological activities to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Troubleshooting Framework :

  • Variable Optimization : Systematically adjust reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches to identify critical factors .
  • Byproduct Analysis : Employ LC-MS to detect side products and modify protecting groups or reaction sequences to suppress undesired pathways .
    • Case Study : For spiro compounds, incomplete ring closure due to steric hindrance often reduces yields. Introducing microwave-assisted synthesis or sonication can enhance reaction efficiency .

Q. What computational strategies are effective for predicting the physicochemical properties and drug-likeness of this compound?

  • Molecular Modeling : Use density functional theory (DFT) to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
  • ADMET Prediction : Tools like SwissADME or PreADMET estimate oral bioavailability, logP, and metabolic stability. For example, chromeno-pyrimidine analogs show good bioavailability when polar surface area (PSA) < 140 Ų .
  • Integration with AI : Platforms leveraging PubChem data can predict synthetic routes and optimize reaction conditions, as demonstrated in COMSOL Multiphysics workflows for chemical engineering .

Q. How can researchers investigate the mechanism of action of this compound in complex biological systems?

  • Target Identification : Combine proteomics (e.g., affinity purification mass spectrometry) with molecular docking to identify binding partners. For instance, piperidine-thiourea derivatives inhibit enzymes like phosphoglycerate dehydrogenase via competitive binding .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells reveals downstream signaling pathways affected by the compound .
  • Structural Analogues : Compare bioactivity with structurally related compounds (e.g., spiro-oxindoles or benzimidazole-piperidine hybrids) to infer structure-activity relationships (SAR) .

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